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Compound of Interest

Compound Name: SEW06622

Cat. No.: B12386250 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disambiguation Note: Initial searches for "SEW06622" did not yield specific results. Based on

the available scientific literature, it is highly probable that the intended compound of interest is

the structurally related and well-documented S1P1 receptor agonist, SEW2871. This guide will

focus on the known therapeutic applications and pharmacological profile of SEW2871.

Executive Summary
SEW2871 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1

(S1P1), a G protein-coupled receptor critically involved in lymphocyte trafficking and immune

modulation. As a cell-permeable and orally active compound, SEW2871 has demonstrated

significant therapeutic potential in a range of preclinical models of autoimmune and

inflammatory diseases. By functionally antagonizing the S1P1 receptor, SEW2871 sequesters

lymphocytes in secondary lymphoid organs, thereby reducing the infiltration of pathogenic

immune cells into sites of inflammation. This technical guide provides a comprehensive

overview of the mechanism of action, pharmacological data, experimental protocols, and

potential therapeutic applications of SEW2871.

Core Compound Profile: SEW2871
Chemical Name: 5-[4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]-3-[3-

(trifluoromethyl)phenyl]-1,2,4-oxadiazole
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Chemical Structure: (A chemical structure diagram would be placed here in a full whitepaper)

Property Value Reference

Molecular Formula C₂₀H₁₀F₆N₂OS [1][2]

Molecular Weight 440.36 g/mol [1][2]

CAS Number 256414-75-2 [1][2]

Mechanism of Action
SEW2871 is a highly selective agonist for the S1P1 receptor.[1][2] Upon binding, it activates

the receptor, leading to its internalization and subsequent degradation. This process of

functional antagonism effectively renders lymphocytes unresponsive to the endogenous S1P

gradient that governs their egress from secondary lymphoid organs.[3] The sequestration of

lymphocytes, particularly T cells, in the lymph nodes prevents their migration to inflamed

tissues, thereby exerting an immunosuppressive effect.[3] The signaling cascade initiated by

SEW2871 binding to S1P1 involves the activation of downstream pathways such as ERK, Akt,

and Rac.[1]

S1P1 Receptor Signaling Pathway
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Caption: S1P1 Receptor Signaling Cascade Activated by SEW2871.

Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of

SEW2871.

Table 1: In Vitro Activity of SEW2871
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Parameter Species Value Assay Type Reference

EC₅₀ Human 13.8 nM GTPγS Binding [1]

EC₅₀ Murine 20.7 nM GTPγS Binding [4]

Kᵢ Human 18 nM
Radioligand

Binding
[5]

Selectivity Human

No activity at

S1P₂, S1P₃,

S1P₄, S1P₅ up to

10 µM

GTPγS Binding [1][2]

Table 2: In Vivo Pharmacokinetics of SEW2871 in Mice
Parameter Dose Route Value Reference

Cₘₐₓ 10 mg/kg Oral (gavage) 2.0 µg/mL [6]

Tₘₐₓ 10 mg/kg Oral (gavage) 6 hours [6]

t₁/₂ 10 mg/kg Oral (gavage) 7.1 hours [6]

ED₅₀

(Lymphopenia)
- Oral (gavage) 5.5 mg/kg [4]

Experimental Protocols
This section details the methodologies for key experiments cited in the literature for SEW2871.

In Vitro GTPγS Binding Assay
Objective: To determine the agonist activity and potency (EC₅₀) of SEW2871 at S1P receptors.

Methodology:

Membrane Preparation: CHO-K1 cells overexpressing human or murine S1P receptors are

cultured and harvested. Cell membranes are prepared by homogenization and

centrifugation.
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Assay Buffer: The assay is typically performed in a buffer containing 50 mM HEPES, 100

mM NaCl, 10 mM MgCl₂, and 0.1% fatty acid-free BSA, pH 7.5.

Reaction Mixture: Membranes are incubated with varying concentrations of SEW2871, 10

µM GDP, and 0.1 nM [³⁵S]GTPγS in the assay buffer.

Incubation: The reaction is incubated at 30°C for 30-60 minutes.

Termination and Measurement: The reaction is terminated by rapid filtration through a glass

fiber filter plate. The radioactivity retained on the filter, representing [³⁵S]GTPγS bound to the

G protein, is measured using a scintillation counter.

Data Analysis: Data are analyzed using non-linear regression to determine the EC₅₀ value.

In Vivo Lymphopenia Assay in Mice
Objective: To assess the in vivo efficacy of SEW2871 in inducing lymphocyte sequestration.

Methodology:

Animal Model: C57BL/6 mice are commonly used.

Compound Administration: SEW2871 is formulated in a suitable vehicle (e.g., 0.5%

methylcellulose) and administered orally via gavage at various doses.

Blood Collection: At specified time points post-administration (e.g., 5 hours for peak effect),

blood samples are collected from the retro-orbital sinus or tail vein into EDTA-coated tubes.

Lymphocyte Counting: Total and differential leukocyte counts are determined using an

automated hematology analyzer.

Data Analysis: The percentage reduction in peripheral blood lymphocyte counts compared to

vehicle-treated control animals is calculated to determine the extent of lymphopenia.

Experimental Workflow Visualization
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Caption: A Representative Preclinical Development Workflow for SEW2871.

Potential Therapeutic Applications
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The immunomodulatory properties of SEW2871 have been investigated in a variety of

preclinical disease models.

Autoimmune Diseases
Experimental Colitis: In a mouse model of Crohn's disease (IL-10 deficient mice), oral

administration of SEW2871 (20 mg/kg/day for 2 weeks) ameliorated established colitis.[3]

The therapeutic effect was associated with a reduction in peripheral CD4+ T cells, decreased

homing of T cells to the colon, and suppression of Th1 and Th17 cytokines.[3]

Multiple Sclerosis: While direct studies on SEW2871 in experimental autoimmune

encephalomyelitis (EAE), a model for multiple sclerosis, are limited in the provided search

results, its mechanism of action is analogous to the approved MS drug fingolimod (FTY720).

SEW2871 has been shown to inhibit human Th17 cell differentiation ex vivo, a key

pathogenic cell type in MS.[7][8]

Neuroinflammatory and Neurodegenerative Disorders
Alzheimer's Disease: In a rat model of Alzheimer's disease, SEW2871 (0.5 mg/kg, IP, daily

for 2 weeks) inhibited β-amyloid-induced spatial memory impairment and hippocampal

neuronal loss.[1]

Neuropathic Pain: SEW2871 has been used as a tool compound to investigate the role of

S1P1 receptor activation in astrocytes in models of neuropathic pain.

Inflammatory Conditions
Acute Lung Injury: Intravenous administration of SEW2871 (0.3 mg/kg) attenuated

lipopolysaccharide (LPS)-induced acute inflammatory lung injury in mice, demonstrating

dose-dependent protection of the alveolar and vascular barriers.[1]

Sepsis: In a rat model of polymicrobial sepsis, SEW2871 showed partial stabilization of TNF-

α-induced endothelial barrier breakdown in vitro.[9] However, in vivo, it caused severe

cardiac side effects in septic animals, suggesting that the timing of administration and the

inflammatory context are critical for its therapeutic benefit.[9]

Other Potential Applications
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Ischemia-Reperfusion Injury: SEW2871 has been shown to protect kidneys against

ischemia-reperfusion injury by reducing CD4+ T cell infiltration in mice.[1] However, in a

model of myocardial ischemia-reperfusion, a high dose (1 µM) of SEW2871 exacerbated

reperfusion arrhythmias.[10]

Liver Fibrosis: SEW2871 has been shown to exert a migratory effect on human hepatic

stellate cells in vitro, suggesting a potential role in liver fibrosis.[1]

Synthesis Overview
SEW2871 is a synthetic organic compound featuring a 1,2,4-oxadiazole core. The synthesis of

such structures typically involves the cyclization of an N-acylamidoxime or the reaction of an

amidoxime with a carboxylic acid derivative. While a detailed, step-by-step synthesis protocol

for SEW2871 is not publicly available, the general approach would involve the coupling of a

substituted thiophene moiety with a trifluoromethylphenyl-containing precursor to form the

central oxadiazole ring.

Conclusion
SEW2871 is a valuable research tool and a promising therapeutic lead compound that

selectively targets the S1P1 receptor. Its potent immunomodulatory effects, demonstrated in a

variety of preclinical models, highlight its potential for the treatment of autoimmune diseases,

neuroinflammatory disorders, and other inflammatory conditions. However, the observed

cardiovascular side effects in a sepsis model underscore the importance of careful dose

selection and consideration of the specific disease context. Further research is warranted to

fully elucidate the therapeutic window and long-term safety profile of SEW2871 and to explore

its potential in a broader range of clinical indications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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